1,6-Hexamethylene bis-methacrylamide

Description

The exact mass of the compound N,N'-(1,6-Hexanediyl)bismethacrylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-11(2)13(17)15-9-7-5-6-8-10-16-14(18)12(3)4/h1,3,5-10H2,2,4H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKWKURHPIBUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936368 | |

| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16069-15-1 | |

| Record name | N,N′-1,6-Hexanediylbis[2-methyl-2-propenamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16069-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(1,6-Hexanediyl)bismethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(1,6-hexanediyl)bismethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Hexamethylene bis-methacrylamide: Properties, Synthesis, and Applications in Advanced Biomaterials

This guide provides a comprehensive technical overview of 1,6-Hexamethylene bis-methacrylamide, a versatile bifunctional monomer crucial for the development of advanced polymers and hydrogels. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis methodologies, and practical applications of this crosslinking agent, with a particular focus on its role in creating sophisticated biomaterials for therapeutic and regenerative medicine.

Core Chemical Identity and Properties

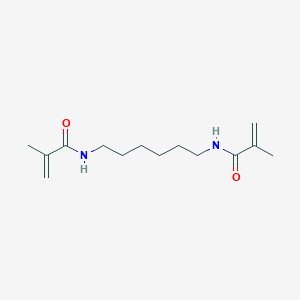

This compound, also known as N,N'-(hexane-1,6-diyl)bis(2-methylprop-2-enamide), is a symmetrical molecule featuring two methacrylamide functional groups at the termini of a six-carbon aliphatic chain.[1] This structure imparts the ability to form crosslinked polymer networks through polymerization of the vinyl groups.

Chemical Structure and Identifiers

The fundamental identity of this compound is established by its unique chemical structure and associated identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide[1] |

| CAS Number | 16069-15-1[1][2][3][4][5][6][7] |

| Molecular Formula | C14H24N2O2[1][2][3][4][5][6][7] |

| Molecular Weight | 252.35 g/mol [1][5][6][7] |

| InChI Key | YBKWKURHPIBUEM-UHFFFAOYSA-N[1][5] |

| SMILES | CC(=C)C(=O)NCCCCCCNC(=O)C(C)=C[2][5] |

| Synonyms | N,N'-(1,6-hexanediyl)bismethacrylamide, 1,6-Hexamethylene bis-methyacrylamide, N,N'-Hexamethylenebis(methacrylamide)[1][4][7] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in polymerization processes.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | White solid/powder | [5] |

| Melting Point | 93-98 °C | [5][6][7] |

| Boiling Point | 495.8 °C at 760 mmHg (Predicted) | [3][4][7] |

| Density | 0.965 g/cm³ (Predicted) | [3][7] |

| Flash Point | 186.5 °C | [3][7] |

| Storage Temperature | 2-8 °C | [2][5][7] |

| Solubility | While specific data is limited, its structure suggests solubility in polar organic solvents and limited solubility in water. | Inferred |

| Topological Polar Surface Area | 58.2 Ų | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a diamine with a methacrylic acid derivative. A common and effective method is the Schotten-Baumann reaction, which utilizes methacryloyl chloride or methacrylic anhydride as the acylating agent.

Synthesis Protocol: A Representative Schotten-Baumann Approach

This protocol outlines a general procedure for the synthesis of this compound. The causality behind these steps is to ensure a controlled reaction, high yield, and a pure final product.

Diagram 1: Synthesis Workflow for this compound

Caption: A typical Schotten-Baumann synthesis workflow.

Step-by-Step Methodology:

-

Dissolution of Diamine: Dissolve 1,6-hexanediamine in an aqueous solution of a base, such as sodium hydroxide. The base neutralizes the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

-

Preparation of Acylating Agent: In a separate flask, dissolve methacryloyl chloride in a water-immiscible organic solvent like dichloromethane.

-

Controlled Reaction: Cool the diamine solution in an ice bath to 0-5 °C. Add the methacryloyl chloride solution dropwise with vigorous stirring. This slow, controlled addition is crucial to manage the exothermic reaction and prevent unwanted side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Work-up: Separate the organic layer. Wash it sequentially with a dilute acid (to remove any unreacted diamine), water, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final, pure this compound.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include peaks corresponding to the vinyl protons of the methacrylamide groups, the methyl protons, and the methylene protons of the hexamethylene chain.

-

¹³C NMR: Key signals would be observed for the carbonyl carbons, the vinyl carbons, the methyl carbons, and the carbons of the aliphatic backbone.

-

FTIR: Characteristic absorption bands would be present for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending (Amide II band), and the C=C stretching of the vinyl group. For the related compound N,N'-methylenebisacrylamide, characteristic IR bands are observed for N-H stretching (~3300 cm⁻¹), C=O stretching (~1656 cm⁻¹), and C=C stretching (~1625 cm⁻¹).

Applications in Hydrogel Formation for Biomedical and Drug Development Fields

The primary application of this compound is as a crosslinking agent in the synthesis of polymers, particularly hydrogels.[8][9] Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water, making them highly biocompatible and suitable for various biomedical applications.[9][10]

The choice of this compound as a crosslinker offers several advantages:

-

Tunable Mechanical Properties: The concentration of the crosslinker directly influences the mechanical properties of the resulting hydrogel. Higher concentrations lead to a more densely crosslinked network, resulting in a stiffer and less swellable hydrogel.[11]

-

Biocompatibility: The amide linkages are generally more resistant to hydrolysis than ester linkages found in other crosslinkers, which can be advantageous for long-term stability in physiological environments.

-

Versatility: It can be copolymerized with a wide range of monomers to create hydrogels with tailored properties for specific applications.

Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis

This protocol provides a general method for preparing a hydrogel using this compound as a crosslinker. This method is widely applicable and can be adapted for various monomer systems.

Diagram 2: Hydrogel Synthesis Workflow

Caption: A generalized workflow for hydrogel synthesis.

Step-by-Step Methodology:

-

Solution Preparation: Prepare separate solutions of the primary monomer (e.g., acrylamide, N-isopropylacrylamide), this compound (dissolved in a suitable solvent if necessary), and a polymerization initiator (e.g., ammonium persulfate, APS). These solutions are typically made in a buffered aqueous solution to maintain a stable pH.

-

Mixing: Combine the monomer and crosslinker solutions in the desired ratio. The ratio of monomer to crosslinker is a critical parameter that determines the properties of the final hydrogel.

-

Initiation: Degas the solution to remove oxygen, which can inhibit free-radical polymerization. Initiate the polymerization by adding a catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED, for redox initiation) or by exposing the solution to UV light if a photoinitiator is used.[12][13]

-

Gelation: Allow the solution to polymerize and form a gel. The time required for gelation will depend on the specific reaction conditions.

-

Purification: After gelation is complete, the hydrogel is typically purified by soaking it in a large volume of deionized water, with frequent water changes, to remove any unreacted monomers, crosslinkers, and initiators.

Applications in Drug Delivery and Tissue Engineering

Hydrogels crosslinked with this compound are promising materials for various applications in drug development and regenerative medicine.

-

Controlled Drug Release: The porous network of the hydrogel can encapsulate therapeutic agents, which are then released in a sustained manner as the drug diffuses through the hydrogel matrix.[8][14] The release rate can be tuned by altering the crosslinking density.

-

Tissue Engineering Scaffolds: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[15][16] Their tunable mechanical properties allow for the creation of scaffolds that match the stiffness of the target tissue.

-

Smart Gels: By copolymerizing with "smart" monomers that respond to environmental stimuli such as pH or temperature, hydrogels crosslinked with this compound can be designed to release drugs or change their properties in response to specific physiological cues.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: Hazard and Safety Information

| Category | Information | Source |

| Hazard Codes | Xi (Irritant) | [6][7] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |

| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [2][5] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with a fume hood. | Inferred |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | Inferred |

Conclusion

This compound is a valuable and versatile crosslinking agent with significant potential in the fields of polymer chemistry, materials science, and biomedicine. Its ability to form robust and tunable hydrogels makes it a key component in the development of advanced materials for drug delivery, tissue engineering, and other therapeutic applications. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists seeking to harness its full potential.

References

-

PubChem. 1,6-Hexamethylenebisacrylamide. National Center for Biotechnology Information. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. Available from: [Link]

-

Costache, M. C., et al. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Polymers, 15(9), 2191. Available from: [Link]

-

Hussain, I., et al. (2024). Advances in Hydrogel-Based Drug Delivery Systems. Pharmaceutics, 16(2), 169. Available from: [Link]

-

Demir, E., et al. (2015). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(1), 1-12. Available from: [Link]

-

MDPI. Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Available from: [Link]

-

Tse, J. R., & Engler, A. J. (2010). Preparation of hydrogel substrates with tunable mechanical properties. Current protocols in cell biology, Chapter 10, Unit 10.16. Available from: [Link]

-

Varghese, S. A., et al. (2019). Micro- and Nanoscale Hydrogel Systems for Drug Delivery and Tissue Engineering. Gels, 5(4), 49. Available from: [Link]

-

SAR Publication. Hydrogels as Effective drug Delivery Systems. Available from: [Link]

-

Chemsrc. This compound. Available from: [Link]

-

Zhang, Y., et al. (2024). Shape memory hydrogels in tissue engineering: Recent advances and challenges. Materials Today Bio, 25, 100989. Available from: [Link]

-

Schuurman, W., et al. (2013). Gelatin-methacrylamide hydrogels as potential biomaterials for fabrication of tissue-engineered cartilage constructs. Macromolecular bioscience, 13(5), 551–561. Available from: [Link]

-

MP Biomedicals. Acrylamide. Available from: [Link]

-

Abdullayev, E., & Okay, O. (2024). Preparation of Hydrogel based on Starch, Carboxymethyl Cellulose, Methylene-bis-acralamide and its Application. Journal of Chemical Problems, (3), 13-18. Available from: [Link]

-

Experiment 4: Synthesis of hydrogels of acrylamide and bisacrylamide in water. Available from: [Link]

-

Silas, M. B., et al. (2017). Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals. International Journal of Engineering Inventions, 6(10), 45-51. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

-

NIST. 1,6-Hexanediamine. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | CAS#:16069-15-1 | Chemsrc [chemsrc.com]

- 4. This compound | 16069-15-1 [chemicalbook.com]

- 5. N,N′-六亚甲基双(甲基丙烯酰胺) contains <300 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of hydrogel substrates with tunable mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Hydrogels as Effective drug Delivery Systems | SAR Publication [sarpublication.com]

- 15. Shape memory hydrogels in tissue engineering: Recent advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gelatin-methacrylamide hydrogels as potential biomaterials for fabrication of tissue-engineered cartilage constructs [pubmed.ncbi.nlm.nih.gov]

Topic: 1,6-Hexamethylene bis-methacrylamide: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Hexamethylene bis-methacrylamide (HMBMA) is a bifunctional monomer recognized for its role as a crosslinking agent in the synthesis of advanced polymers and hydrogels. Its unique structure, featuring a flexible six-carbon aliphatic chain flanked by two methacrylamide groups, imparts valuable properties such as high reactivity, thermal stability, and biocompatibility to the resulting polymeric networks. These characteristics make HMBMA a crucial component in diverse fields, including biomedical engineering, controlled drug delivery systems, dental materials, and specialty coatings.[1][2] This guide provides a detailed technical overview of the synthesis of HMBMA, outlines a comprehensive characterization workflow, and discusses the critical causality behind the experimental choices, offering field-proven insights for professionals in research and development.

Introduction: The Significance of a Versatile Crosslinker

The development of functional polymers with tailored properties is a cornerstone of modern materials science and drug development. The choice of crosslinking agent is paramount, as it dictates the three-dimensional architecture, mechanical strength, and environmental responsiveness of the polymer matrix. This compound stands out due to the hydrolytic stability of its amide linkages compared to ester-based crosslinkers, a critical feature for applications requiring long-term stability in aqueous environments, such as in the human body.

Polymers derived from HMBMA are investigated for their use as scaffolds in tissue engineering and as matrices for the controlled and sustained release of therapeutic agents. Its application extends to the formulation of robust adhesives and dental composites.[2][3] This guide serves as a self-validating system, providing researchers with the foundational knowledge to synthesize, purify, and rigorously characterize HMBMA, ensuring the production of high-purity material for reproducible downstream applications.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of HMBMA is essential for its effective application. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | [4] |

| CAS Number | 16069-15-1 | [1][4][5] |

| Molecular Formula | C₁₄H₂₄N₂O₂ | [1][4] |

| Molecular Weight | 252.35 g/mol | [1][4] |

| Appearance | White solid / powder | [1][6] |

| Melting Point | 93-98 °C | [1][2][7] |

| Boiling Point | 495.8 °C at 760 mmHg | [1][5] |

| Density | ~0.965 g/cm³ | [1][5] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 9 | [4] |

Synthesis of this compound

The synthesis of HMBMA is typically achieved via a nucleophilic acyl substitution, specifically an acylation reaction between a diamine and a methacrylic acid derivative. The Schotten-Baumann reaction condition is often employed, providing a robust and scalable method for producing HMBMA.[8]

Reaction Principle and Causality

The core of the synthesis involves the reaction of the nucleophilic primary amine groups of 1,6-hexanediamine with the electrophilic carbonyl carbon of methacryloyl chloride. The reaction is conducted in the presence of a base (like sodium hydroxide) which serves two critical functions:

-

Neutralizing the HCl Byproduct: Each acylation step liberates one molecule of hydrochloric acid (HCl). The base neutralizes this acid, preventing it from protonating the unreacted amine groups of the 1,6-hexanediamine, which would render them non-nucleophilic and halt the reaction.

-

Maintaining Reaction Rate: By preventing the protonation of the reactant, the base ensures a continuous supply of the nucleophilic amine, allowing the reaction to proceed to completion.

The use of a two-phase system (e.g., an organic solvent and water) helps to control the reaction rate and facilitates product separation. The reaction is typically performed at low temperatures to minimize side reactions, such as the polymerization of the methacryloyl chloride or the final product.

Visualizing the Synthesis Reaction

Caption: Schotten-Baumann synthesis of HMBMA.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles for this reaction type and should be performed with appropriate safety measures in a fume hood.

Materials and Reagents:

-

1,6-Hexanediamine[9]

-

Methacryloyl chloride[1]

-

Sodium hydroxide (NaOH)

-

Chloroform (alcohol-free)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer, ice bath, dropping funnel, three-neck round-bottom flask, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reactant Preparation: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-hexanediamine in chloroform.

-

Base Solution: Separately, prepare an aqueous solution of sodium hydroxide.

-

Cooling: Place the flask containing the diamine solution in an ice bath and stir vigorously. The temperature should be maintained below 5 °C throughout the addition step.[8]

-

Slow Addition: Simultaneously, add the methacryloyl chloride (dissolved in chloroform) and the aqueous sodium hydroxide solution dropwise to the stirred diamine solution over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to control the exothermicity of the reaction and prevent unwanted polymerization.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 2-3 hours while maintaining the low temperature, then let it warm to room temperature and stir for another 2-4 hours.

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Washing: Wash the organic layer sequentially with dilute HCl (to remove any unreacted diamine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the chloroform using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol) to obtain pure, white crystals of HMBMA.

Comprehensive Characterization Workflow

Confirming the identity, structure, and purity of the synthesized HMBMA is a critical, self-validating step. A multi-technique approach is required.

Caption: Workflow for HMBMA synthesis and characterization.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique to confirm the presence of key functional groups in the synthesized molecule. A KBr pellet or ATR setup can be used.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Observation |

| ~3300 | N-H Stretch | Amide | Strong, sharp peak |

| ~3000-2850 | C-H Stretch | Aliphatic (CH₂) | Strong, sharp peaks |

| ~1650 | C=O Stretch (Amide I) | Amide | Strong, sharp peak |

| ~1610 | C=C Stretch | Alkene | Medium peak[3] |

| ~1550 | N-H Bend (Amide II) | Amide | Medium to strong peak |

The absence of a broad O-H stretch (from carboxylic acid impurity) and the presence of all characteristic amide and vinyl peaks provide strong evidence of successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for elucidating the precise chemical structure of HMBMA. The sample is typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy:

-

Olefinic Protons: Two distinct signals are expected for the vinyl protons (CH₂=C) around δ 5.3-5.8 ppm .[3]

-

Amide Proton (N-H): A broad singlet or triplet, typically around δ 6.0-8.0 ppm , which may exchange with D₂O.

-

Methylene Protons adjacent to N (α-CH₂): A multiplet around δ 3.2-3.4 ppm .

-

Methyl Protons (CH₃): A singlet around δ 1.9 ppm .[3]

-

Hexamethylene Chain Protons (β, γ-CH₂): Overlapping multiplets in the aliphatic region, typically around δ 1.3-1.6 ppm .[3]

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168 ppm .[3]

-

Olefinic Carbons (C=C): Two signals, one quaternary carbon around δ 140 ppm and a methylene carbon around δ 119-120 ppm .[3]

-

Methylene Carbon adjacent to N (α-CH₂): A signal around δ 39 ppm .[3]

-

Hexamethylene Chain Carbons (β, γ-CH₂): Signals in the range of δ 26-30 ppm .[3]

-

Methyl Carbon (CH₃): A signal around δ 18 ppm .[3]

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and assess the purity of the synthesized compound. A pure sample of HMBMA should exhibit a sharp, well-defined endothermic peak corresponding to its melting transition in the range of 93-98 °C.[1][2][7] The sharpness of the peak is an indicator of high purity.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of HMBMA. The analysis involves heating the sample at a constant rate and monitoring its mass loss. This data is crucial for determining the maximum processing temperatures when HMBMA is used in polymerization reactions, ensuring it does not degrade prematurely.

Safety and Handling

As a chemical reagent, this compound requires careful handling.

-

General Precautions: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid breathing dust and contact with skin and eyes.[7][10]

-

Hazard Classification: It is classified as an irritant.[2][7]

-

Hazard Statements: Irritating to eyes, respiratory system, and skin.[7]

-

First Aid:

-

Storage: Store in a cool, dry place away from light and heat, in a tightly sealed container.[11]

Conclusion

This guide has provided an in-depth, authoritative framework for the synthesis and characterization of this compound. By understanding the causality behind the synthetic steps and employing a rigorous, multi-faceted characterization strategy, researchers can ensure the production of high-quality HMBMA. The detailed protocols and expected analytical outcomes serve as a self-validating reference, empowering scientists and drug development professionals to confidently utilize this versatile crosslinker in the creation of next-generation polymers and biomedical materials.

References

-

Chemsrc. This compound | CAS#:16069-15-1. [Link]

-

PubChem. 1,6-Hexamethylenebisacrylamide | C12H20N2O2 | CID 250559. [Link]

-

MDPI. Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials?. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0254632). [Link]

-

Zhejiang Jiuzhou Chem Co.,Ltd. This compound cas no.16069-15-1. [Link]

-

Lookchem. Cas 16069-15-1,this compound. [Link]

-

ChemBK. This compound. [Link]

-

Ataman Kimya. N,N'-METHYLENE-BIS-ACRYLAMIDE. [Link]

-

ResearchGate. Thermal radical polymerization of Bis(methacrylamide)s. [Link]

-

Wikipedia. N,N'-Methylenebisacrylamide. [Link]

-

NIST. 1,6-Hexanediamine. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 16069-15-1,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS#:16069-15-1 | Chemsrc [chemsrc.com]

- 6. This compound, CasNo.16069-15-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,6-Hexanediamine [webbook.nist.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

An In-Depth Technical Guide to 1,6-Hexamethylene bis-methacrylamide: Properties, Synthesis, and Applications in Advanced Drug Delivery Systems

This guide provides a comprehensive technical overview of 1,6-Hexamethylene bis-methacrylamide, a key crosslinking agent in the development of advanced polymer-based materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and its pivotal role in the formulation of hydrogels for therapeutic applications.

Core Molecular and Physical Properties

This compound, systematically named N,N'-(hexane-1,6-diyl)bis(2-methylprop-2-enamide), is a bifunctional monomer essential for creating crosslinked polymer networks. Its structure, featuring a flexible hexamethylene spacer flanked by two reactive methacrylamide groups, imparts unique characteristics to the resulting polymers, influencing their mechanical strength, thermal stability, and biocompatibility.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₄N₂O₂ | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| CAS Number | 16069-15-1 | [2][3] |

| Appearance | White solid/powder | |

| Melting Point | 93-98 °C | |

| IUPAC Name | N-[6-(2-methylprop-2-enoylamino)hexyl]-2-methylprop-2-enamide | [1] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the amidation of 1,6-hexanediamine with a suitable methacrylic acid derivative, such as methacryloyl chloride or methacrylic anhydride. The following protocol describes a representative synthesis using methacryloyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,6-Hexanediamine

-

Methacryloyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-hexanediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Methacryloyl Chloride: Slowly add a solution of methacryloyl chloride (2.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours under a nitrogen atmosphere.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield this compound as a white solid.

Application in Hydrogel Formation for Drug Delivery

The bifunctional nature of this compound makes it an excellent crosslinking agent for the fabrication of hydrogels. These three-dimensional, water-swollen polymer networks have garnered significant interest in the field of drug delivery due to their biocompatibility, tunable drug release kinetics, and ability to encapsulate a wide range of therapeutic agents.

Causality Behind Experimental Choices in Hydrogel Synthesis:

The properties of the resulting hydrogel are highly dependent on the concentration of the monomer, the crosslinker, and the initiator.

-

Monomer Concentration: A higher monomer concentration generally leads to a denser polymer network, which can affect the swelling ratio and the mechanical properties of the hydrogel.

-

Crosslinker Concentration: The concentration of this compound directly dictates the crosslinking density. A higher concentration results in a more tightly crosslinked network, leading to a lower swelling ratio, increased mechanical strength, and potentially slower drug release.

-

Initiator System: A redox initiator system, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is commonly used for free-radical polymerization at room temperature. The concentration of the initiator influences the rate of polymerization.

Experimental Protocol: Preparation of a Drug-Loaded Hydrogel

This protocol details the preparation of a methacrylamide-based hydrogel crosslinked with this compound for the controlled release of a model drug.

Materials:

-

N-(2-hydroxypropyl)methacrylamide (HPMA) (monomer)

-

This compound (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Model drug (e.g., Doxorubicin, FITC-Dextran)

Procedure:

-

Preparation of the Pre-gel Solution:

-

In a vial, dissolve the desired amount of HPMA monomer and this compound in PBS.

-

Add the model drug to this solution and mix until fully dissolved.

-

-

Initiation of Polymerization:

-

To the pre-gel solution, add a freshly prepared aqueous solution of APS.

-

Add TEMED to the mixture and gently vortex to ensure homogeneity. The amount of TEMED will influence the polymerization kinetics.

-

-

Hydrogel Formation:

-

Immediately cast the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).

-

Allow the polymerization to proceed at room temperature for a specified time (typically 30-60 minutes).

-

-

Purification and Swelling:

-

Once the hydrogel is formed, carefully remove it from the mold.

-

Immerse the hydrogel in a large volume of PBS to allow it to swell to equilibrium and to remove any unreacted monomers, initiator, or non-entrapped drug. The PBS should be changed several times over a 24-48 hour period.

-

-

Drug Release Study:

-

Place the drug-loaded hydrogel in a known volume of PBS at 37 °C with gentle agitation.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS to maintain sink conditions.

-

Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).

-

Visualization of the Polymerization Process

The following diagram illustrates the free-radical polymerization process leading to the formation of a crosslinked hydrogel network.

Caption: Free-radical polymerization workflow for hydrogel synthesis.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The successful synthesis of this compound can be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to verify the chemical structure, and melting point analysis to assess purity.

The formation and properties of the hydrogel can be validated by:

-

Gelation Time: Visual observation of the transition from a liquid solution to a solid gel.

-

Swelling Ratio: Quantifying the water uptake capacity of the hydrogel.

-

Mechanical Testing: Characterizing the compressive or tensile strength of the hydrogel.

-

Drug Loading and Release Kinetics: Measuring the amount of drug encapsulated and monitoring its release profile over time.

Conclusion

This compound is a versatile and valuable crosslinking agent for the development of advanced polymer materials, particularly hydrogels for drug delivery applications. Its flexible aliphatic spacer and reactive methacrylamide groups allow for the creation of biocompatible networks with tunable properties. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore and innovate in the field of drug development and biomaterials.

References

-

ChemBK. This compound. [Link]

-

Chemsrc. This compound | CAS#:16069-15-1. [Link]

-

PubChem. 1,6-Hexamethylenebisacrylamide. [Link]

-

National Center for Biotechnology Information. "Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices." PubMed Central, 2 March 2023. [Link]

-

Organic Syntheses. A procedure for the synthesis of organic compounds. [Link]

-

Organic Syntheses. A procedure for the synthesis of organic compounds. [Link]

-

National Center for Biotechnology Information. "(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation." PubMed, 9 December 2013. [Link]

-

Bayir, Z. A., & Oz, A. (2012). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Bulgarian Chemical Communications, 44(3), 223-228. [Link]

-

Begam, T., Nagpal, A. K., & Singhal, R. (2006). Synthesis of poly(acrylamide-co-methyl methacrylate) chemically cross-linked hydrogels and their application in controlled release of model drugs. Designed Monomers and Polymers, 9(5), 477-490. [Link]

-

M. I. Mohammed, et al. (2020). Synthesis of poly(acrylamide-co-methyl methacrylate) chemicaly cross-linked hydrogels for efficient adsorption of red erionyl dye. ResearchGate. [Link]

-

G. M. T. Deleanu, et al. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. PubMed Central. [Link]

-

S. Singh, et al. (2018). Dextrin cross linked with poly(HEMA): a novel hydrogel for colon specific delivery of ornidazole. RSC Publishing. [Link]

-

C. Ozeroglu, et al. (2007). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Express Polymer Letters. [Link]

-

I. A. M. Ali, et al. (2023). Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. National Institutes of Health. [Link]

Sources

"1,6-Hexamethylene bis-methacrylamide" CAS number 16069-15-1

An In-Depth Technical Guide to 1,6-Hexamethylene bis-methacrylamide (CAS: 16069-15-1)

Foreword: A Senior Application Scientist's Perspective

In the landscape of polymer science and biomaterials, the selection of a crosslinking agent is a critical decision that dictates the final properties and performance of a material. This compound is a bifunctional monomer that offers a unique combination of flexibility, hydrophobicity, and reactivity, making it an invaluable tool for researchers in drug development and materials science. This guide moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of this crosslinker, empowering you to make informed decisions in your experimental designs. We will explore not just the "what" and "how," but the crucial "why" that underpins its synthesis, polymerization, and application.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide, is a symmetrical molecule featuring two terminal methacrylamide groups connected by a flexible six-carbon hexamethylene chain.[1] This structure is fundamental to its function as a crosslinker, providing defined spacing and rotational freedom between polymer chains.

Chemical Structure

The molecule's structure is key to its utility. The methacrylamide groups provide the sites for free-radical polymerization, while the central hexane linker imparts flexibility and a degree of hydrophobicity to the resulting polymer network.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for solubility calculations, reaction setup, and material characterization.

| Property | Value | Source(s) |

| CAS Number | 16069-15-1 | [1][2][3] |

| Molecular Formula | C₁₄H₂₄N₂O₂ | [1][3] |

| Molecular Weight | 252.35 g/mol | [1][2] |

| IUPAC Name | 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | [1] |

| Appearance | White solid / powder | [3] |

| Melting Point | 93-98 °C | [3][4] |

| Boiling Point | 495.8 °C at 760 mmHg | [2][3] |

| Density | 0.965 g/cm³ | [2][3] |

| Flash Point | 186.5 °C | [2][3] |

| Storage Temperature | 2-8 °C | [4] |

| Topological Polar Surface Area | 58.2 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bond Count | 9 | [1] |

Section 2: Synthesis and Chemical Reactivity

Understanding the synthesis of the crosslinker is crucial for quality control and for potential in-house production. The most common laboratory-scale synthesis involves an acylation reaction.

Synthesis Pathway: Schotten-Baumann Reaction

A standard method for synthesizing bis-amides is the Schotten-Baumann reaction, which involves the reaction of a diamine with an acyl chloride.[5] In this case, 1,6-Hexanediamine is reacted with two equivalents of methacryloyl chloride in the presence of a base (like aqueous sodium hydroxide) to neutralize the HCl byproduct.

Caption: Synthesis of the target molecule via Schotten-Baumann reaction.

Core Reactivity: Free-Radical Polymerization

The scientific utility of this molecule is dominated by the reactivity of its two terminal methacrylamide groups. These vinyl groups are susceptible to free-radical attack, initiating a chain-growth polymerization process. Because the molecule contains two such groups, it can be incorporated into two separate, growing polymer chains simultaneously, thereby forming a covalent bridge, or crosslink, between them. This process transforms a solution of linear polymers into a single, macroscopic, three-dimensional network, characteristic of a hydrogel.

Section 3: Application in Hydrogel Formulation for Drug Delivery

Hydrogels are water-swollen polymer networks that are of immense interest for biomedical applications due to their high water content and structural similarity to the native extracellular matrix.[6] this compound is an effective crosslinker for creating such materials, particularly for drug delivery systems.[3][7]

Mechanism of Network Formation and Property Control

The formation of a hydrogel using this crosslinker follows the principles of free-radical polymerization.[8] The process involves an initiator, a monomer, and the crosslinker.

Caption: Workflow for free-radical polymerization to form a drug-loaded hydrogel.

Expertise in Action - The Causality of Concentration: The final properties of the hydrogel are not arbitrary; they are a direct consequence of the initial formulation.

-

Stiffness & Modulus: Increasing the concentration of this compound relative to the primary monomer leads to a higher crosslink density.[9] This creates a more tightly-linked network, resulting in a stiffer hydrogel with a higher elastic modulus. This is a critical parameter for mimicking the mechanical properties of biological tissues.[10]

-

Swelling Ratio & Pore Size: Conversely, a higher crosslink density restricts the ability of the polymer chains to move apart and absorb water. This leads to a lower equilibrium swelling ratio and a smaller average mesh or pore size within the network.[6][11]

-

Drug Release Kinetics: The pore size is a primary determinant of the drug release rate. For physically entrapped drugs, smaller pores (from higher crosslinker concentration) create a more tortuous path for the drug to diffuse out, resulting in a slower, more sustained release profile.[7][12]

Section 4: Experimental Protocol - Synthesis of a pH-Responsive Hydrogel

This protocol describes the synthesis of a poly(acrylamide-co-acrylic acid) hydrogel crosslinked with this compound. The incorporation of acrylic acid provides pH-responsiveness, making it a "smart" material for targeted drug delivery, as the hydrogel will swell preferentially in the less acidic environment of the intestines compared to the stomach.

Materials and Reagents

-

Acrylamide (Monomer)

-

Acrylic Acid (pH-responsive co-monomer)

-

This compound (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N′,N′-Tetramethylethylenediamine (TEMED) (Accelerator)[8]

-

Deionized water

-

Phosphate Buffered Saline (PBS) at pH 7.4 and acidic buffer at pH 2.0

Step-by-Step Methodology

-

Preparation of Monomer Solution (Self-Validation: Clear Solution):

-

In a 50 mL beaker, dissolve 710 mg (10 mmol) of acrylamide and 140 mg (0.55 mmol) of this compound in 10 mL of deionized water.

-

Add 360 mg (5 mmol) of acrylic acid to the solution.

-

Stir until all components are fully dissolved. The solution should be clear and homogenous.

-

Rationale: The ratio of monomer to crosslinker is set to achieve a specific crosslink density. The acrylic acid is incorporated to provide carboxyl groups that will ionize at higher pH, causing electrostatic repulsion and increased swelling.

-

-

Degassing (Self-Validation: Cessation of Bubbling):

-

Place the beaker in a vacuum desiccator or purge the solution with nitrogen gas for 15-20 minutes.

-

Rationale: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals. Removing dissolved oxygen is critical for consistent and complete polymerization.

-

-

Initiation of Polymerization (Self-Validation: Visible Gelation):

-

To the degassed monomer solution, add 100 µL of a freshly prepared 10% (w/v) APS solution in water. Swirl gently to mix.

-

Add 10 µL of TEMED. TEMED accelerates the decomposition of APS to form sulfate free radicals, initiating the polymerization.[8]

-

Immediately pour the solution into a mold (e.g., between two glass plates with a spacer, or into a small petri dish).

-

Polymerization should begin within minutes, evidenced by an increase in viscosity and the formation of a solid, opaque gel. Allow the reaction to proceed for at least 4 hours at room temperature to ensure completion.

-

-

Purification and Swelling Studies (Self-Validation: Stable Swollen Mass):

-

Carefully remove the hydrogel from the mold and cut it into discs of a known diameter.

-

Place the discs in a large volume of deionized water for 48 hours, changing the water every 8 hours. This removes unreacted monomers, initiator, and other impurities.

-

Dry the purified discs in an oven at 60°C until a constant weight (W_d) is achieved.

-

Immerse pre-weighed dry discs in buffer solutions of pH 2.0 and pH 7.4.

-

At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_s).

-

The equilibrium swelling ratio (ESR) is calculated as: ESR = (W_s - W_d) / W_d.

-

Expected Outcome: The ESR should be significantly higher at pH 7.4 than at pH 2.0, demonstrating the pH-responsive nature of the material.

-

Section 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following is a summary of key safety information derived from supplier Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[13][14][15]

-

Handling: Avoid creating dust.[16] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[13] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[4] It may be sensitive to light and heat.[14]

-

Hazards: May cause skin, eye, and respiratory tract irritation. It is classified as an irritant (Xi).[4]

-

First Aid:

Section 6: Conclusion and Future Outlook

This compound is a versatile and highly effective crosslinking agent. Its defined structure allows for the rational design of polymer networks with tunable mechanical properties, swelling behavior, and degradation kinetics. For researchers in drug development, this molecule provides a robust platform for creating advanced hydrogel-based delivery systems, from simple diffusion-controlled matrices to sophisticated "smart" materials that respond to physiological cues. Future research will likely focus on its incorporation into more complex architectures, such as interpenetrating polymer networks and nanocomposite hydrogels, to further refine the control over therapeutic release profiles.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16069-15-1, this compound. Retrieved from [Link]

-

Lammers, T., et al. (n.d.). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Retrieved from [Link]

-

Molbase. (n.d.). Bis(hexamethylene)triaminopenta(methylene-phosphonic acid). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. Retrieved from [Link]

-

Ranucci, E., et al. (2021). Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials?. MDPI. Retrieved from [Link]

-

Ozeroglu, C., & Kelebek, S. (2007). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Express Polymer Letters, 1(3), 167-173. Retrieved from [Link]

-

Liu, Y., et al. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. National Center for Biotechnology Information. Retrieved from [Link]

-

Asefnejad, A., et al. (2018). N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage. Journal of Biomedical Materials Research Part A, 106(2), 342-348. Retrieved from [Link]

-

ResearchGate. (n.d.). The polymerization reaction of acrylamide. Retrieved from [Link]

-

Singh, B., et al. (2017). Poly(ethylene glycol)-co-methacrylamide-co-acrylic acid based nanogels for delivery of doxorubicin. Journal of Drug Delivery Science and Technology, 39, 336-345. Retrieved from [Link]

-

Hadden, W. J., et al. (2012). Fabrication of Hydrogels with Steep Stiffness Gradients for Studying Cell Mechanical Response. PLOS ONE. Retrieved from [Link]

-

Begam, T., et al. (2006). Synthesis of poly(acrylamide-co-methyl methacrylate) chemically cross-linked hydrogels and their application in controlled release of model drugs. Designed Monomers and Polymers. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | CAS#:16069-15-1 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly(ethylene glycol)-co-methacrylamide-co-acrylic acid based nanogels for delivery of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fabrication of Hydrogels with Steep Stiffness Gradients for Studying Cell Mechanical Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. expresspolymlett.com [expresspolymlett.com]

- 12. N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemos.de [chemos.de]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Solubility of 1,6-Hexamethylene bis-methacrylamide

This guide provides an in-depth analysis of the solubility characteristics of 1,6-Hexamethylene bis-methacrylamide (HMBMA), a key bifunctional monomer utilized in the synthesis of polymers and hydrogels for various applications, including in the biomedical and drug delivery fields. Understanding the solubility of HMBMA is critical for its effective handling, reaction control, and purification.

Introduction to this compound

This compound, with the CAS number 16069-15-1, is a white solid organic compound.[1][2] Its molecular structure features a central hydrophobic hexamethylene chain flanked by two polar methacrylamide groups. This amphiphilic nature dictates its solubility behavior in different solvent systems. The molecule has a molecular weight of 252.35 g/mol .[3] The presence of two methacrylamide moieties allows it to act as a crosslinking agent in polymerization reactions, forming three-dimensional polymer networks.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 16069-15-1 |

| Molecular Formula | C₁₄H₂₄N₂O₂ |

| Molecular Weight | 252.35 g/mol [3] |

| Appearance | White solid[1][2] |

| Melting Point | 93-98 °C[2] |

| Density | 0.965 g/cm³[2] |

| LogP (calculated) | 2.713[2] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is based on the polarity of the molecules and the intermolecular forces they can form. For this compound, the key structural features influencing its solubility are:

-

Hydrogen Bonding: The amide groups (-CONH-) contain both hydrogen bond donors (N-H) and acceptors (C=O), enabling interactions with protic and polar aprotic solvents.

-

Dipole-Dipole Interactions: The polar amide groups contribute to the overall dipole moment of the molecule, facilitating interactions with other polar molecules.

-

Van der Waals Forces: The nonpolar hexamethylene backbone and methyl groups interact via weaker van der Waals forces, which are significant in nonpolar solvents.

The interplay of these forces determines the extent to which HMBMA will dissolve in a given solvent.

Solubility Profile of this compound

Polar Protic Solvents

These solvents can engage in hydrogen bonding.

-

Water: While structurally similar bis-acrylamides show some water solubility, the longer hydrophobic hexamethylene chain in HMBMA is expected to limit its solubility in water at room temperature. The related compound N,N'-methylenebisacrylamide has a reported water solubility of 20 g/L at 20 °C.

-

Alcohols (Methanol, Ethanol): HMBMA is expected to have moderate solubility in lower alcohols like methanol and ethanol. The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting with the amide groups of HMBMA.

-

Benzyl Alcohol: Experimental evidence shows that a reaction mixture containing HMBMA becomes homogeneous in benzyl alcohol at 60 °C, indicating good solubility at elevated temperatures.[4]

Polar Aprotic Solvents

These solvents have significant dipole moments but lack O-H or N-H bonds.

-

Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP): Patent literature suggests that alkylene bismethacrylamides, including HMBMA, are soluble in polar aprotic solvents like DMF and NMP, particularly with heating.[5] These solvents are effective at solvating the polar amide portions of the molecule.

-

Dimethyl Sulfoxide (DMSO): Given its high polarity and ability to accept hydrogen bonds, DMSO is anticipated to be a good solvent for HMBMA.

Nonpolar and Weakly Polar Solvents

These solvents primarily interact through van der Waals forces.

-

Diethyl Ether: HMBMA is used as a precipitating agent from reaction mixtures, indicating it is largely insoluble in diethyl ether.[4]

-

Hexane, Toluene: Due to the significant polarity of the two amide groups, HMBMA is expected to have very low solubility in nonpolar aliphatic and aromatic hydrocarbons like hexane and toluene.

-

Halogenated Solvents (Dichloromethane, Chloroform): These solvents have a range of polarities. While some solubility might be observed, it is not expected to be high.

Summary of Expected Solubility:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Benzyl Alcohol | Sparingly to Moderately Soluble (Increased with temperature) | Hydrogen bonding with amide groups, counteracted by the hydrophobic backbone. |

| Polar Aprotic | DMF, NMP, DMSO | Soluble (Often requires heating) | Strong dipole-dipole interactions with the amide groups. |

| Nonpolar | Hexane, Toluene | Insoluble/Very Sparingly Soluble | The polar amide groups dominate, preventing dissolution in nonpolar media. |

| Weakly Polar | Diethyl Ether, Dichloromethane | Insoluble to Sparingly Soluble | Insufficient polarity to effectively solvate the amide functionalities. |

Experimental Determination of Solubility

For researchers requiring precise solubility data, the following experimental protocol provides a reliable method for its determination.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound (pure)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Protocol:

-

Sample Preparation: Accurately weigh an excess amount of HMBMA into a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter to remove any suspended particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of HMBMA using a calibrated HPLC method or another appropriate analytical technique.

-

Calculation: Calculate the solubility in units of g/L or mg/mL.

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of HMBMA.

Molecular Interactions and Solubility

The following diagram illustrates the potential interactions between this compound and different solvent types.

Caption: Interactions between HMBMA and different solvent classes.

Conclusion

The solubility of this compound is a key parameter for its application in polymer synthesis. Its amphiphilic structure results in a nuanced solubility profile. It exhibits good solubility in polar aprotic solvents, particularly at elevated temperatures, and moderate solubility in polar protic solvents. Conversely, it is largely insoluble in nonpolar solvents. For precise applications, experimental determination of solubility under specific conditions is highly recommended. This guide provides the foundational knowledge and practical methodology for researchers and professionals working with this important monomer.

References

- Fisher Scientific. (2018).

-

PubChem. 1,6-Hexamethylenebisacrylamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). The effect of the solvent employed in the synthesis of hydrogels of poly (acrylamide-co-methyl methacrylate) on their structure, properties and possible biomedical applications. [Link]

- ResearchGate. (2005).

- MedchemExpress.com. (2025).

-

MDPI. (2018). Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. [Link]

- ResearchGate. (2022). Synthesis of poly(acrylamide-co-methyl methacrylate) chemicaly cross-linked hydrogels for efficient adsorption of red erionyl dye.

-

Course Hero. Experiment 4: Synthesis of hydrogels of acrylamide and bisacrylamide in water. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)-. National Center for Biotechnology Information. [Link]

- ResearchGate. (2013). N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide)

-

MDPI. (2021). Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials?[Link]

-

NIH. Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide). [Link]

-

MP Biomedicals. TECHNICAL INFORMATION - Acrylamide. [Link]

-

Chemsrc. This compound | CAS#:16069-15-1. [Link]

- Google Patents. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide.

-

PubChem. N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). National Center for Biotechnology Information. [Link]

-

Chemsrc. CAS#:7150-41-6 | N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide. [Link]

- ResearchGate. (2006). 2,2′-[Hexane-1,6-diylbis(nitrilomethylidyne)]diphenol.

Sources

- 1. 1,6-Hexamethylenebisacrylamide | C12H20N2O2 | CID 250559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents [patents.google.com]

A Comprehensive Guide to the Safe Handling of 1,6-Hexamethylene bis-methacrylamide (CAS: 16069-15-1) for Research Applications

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1,6-Hexamethylene bis-methacrylamide. The protocols and recommendations herein are synthesized from established safety data and field-proven best practices, emphasizing a proactive approach to laboratory safety.

Section 1: Compound Profile and Physicochemical Properties

This compound is a bifunctional monomer commonly utilized as a cross-linking agent in the synthesis of polymers and hydrogels.[1] Its hexamethylene spacer provides flexibility to the resulting polymer network. Understanding its physical properties is the first step in establishing safe handling protocols.

| Property | Value | Source(s) |

| CAS Number | 16069-15-1 | [1][2][3] |

| Molecular Formula | C₁₄H₂₄N₂O₂ | [1][4] |

| Molecular Weight | 252.35 g/mol | [1][4] |

| Appearance | White solid powder | [1] |

| Melting Point | 93-98 °C | [1][3][5] |

| Boiling Point | 495.8 °C (Predicted) | [1][2] |

| Density | ~0.965 g/cm³ (Predicted) | [1][2] |

| Storage Conditions | 2-8 °C, Protect from light | [3][5] |

Section 2: Hazard Identification and Risk Assessment

The documented hazard profile for this compound classifies it primarily as an irritant. However, a responsible scientist must operate with a precautionary principle, acknowledging the severe hazards associated with structurally related acrylamide compounds.

Official GHS Classification

Based on available data for CAS number 16069-15-1, the compound is classified as follows.[3][6]

| GHS Classification | Code | Description | Source(s) |

| Hazard Statements | H315 | Causes skin irritation. | [6] |

| H319 | Causes serious eye irritation. | [6] | |

| H335 | May cause respiratory irritation. | [6] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [6] |

| P280 | Wear protective gloves/eye protection. | [6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

A Scientist's Perspective: The Precautionary Principle

While the official classification indicates moderate irritant hazards, it is crucial to recognize that other, more extensively studied bis-acrylamides (such as N,N'-Methylenebis(acrylamide)) are potent neurotoxins, suspected carcinogens, and reproductive hazards.[7][8][9] Given the potential for incomplete toxicological data for this specific compound, a conservative approach is warranted. It is strongly advised to handle this compound with the same level of caution as a highly toxic substance, employing robust engineering controls and personal protective equipment to minimize all potential routes of exposure.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE), is essential for ensuring personnel safety. This is known as the Hierarchy of Controls.

Caption: Workflow for the safe preparation of a chemical stock solution.

Methodology:

-

Preparation & Pre-Work Checklist:

-

Ensure all necessary materials (spatula, weigh boat/beaker, solvent, waste container) are gathered and placed within the chemical fume hood.

-

Don all required PPE as specified in Table 3.

-

Verify that the chemical fume hood is operational by checking the airflow monitor. The sash should be positioned as low as practical.

-

-

Weighing the Compound:

-

Place an analytical balance inside the fume hood if possible. If not, weigh the compound in a tared, sealed container to transport to the hood.

-

Carefully transfer the desired amount of this compound powder to the weigh boat or beaker using a dedicated spatula.

-

Causality: Performing this step in the hood is critical to contain any dust generated during transfer, which is the primary inhalation risk. [10]3. Solubilization:

-

Slowly add the desired solvent to the vessel containing the powder. Do not add powder to the solvent, as this can increase dust generation.

-

Gently stir or swirl the container to dissolve the compound.

-

-

Decontamination and Cleanup:

-

Thoroughly clean the spatula and any reusable glassware.

-

Wipe down the balance and the work surface inside the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), followed by water.

-

Place any contaminated disposables (weigh boat, wipes) into a designated hazardous waste bag located inside the hood.

-

-

Storage and Final Steps:

-

Seal, label, and store the prepared stock solution according to the storage requirements (2-8°C, protected from light). [3] * Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

-

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [11]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [12]* Spill Cleanup:

-

Evacuate the immediate area and alert others.

-

Ensure proper PPE is worn before re-entering.

-

For a solid spill, gently cover with an absorbent material to avoid raising dust. [7] 4. Carefully sweep or scoop the material into a designated hazardous waste container.

-

Clean the spill area with a decontaminating solution, followed by soap and water. [10]

-

Section 6: Storage and Waste Disposal

Proper storage and disposal are critical for maintaining chemical integrity and environmental safety.

Storage Conditions

Store this compound in a tightly sealed container in a refrigerator at 2-8°C. [3][5]The storage location should be dry and protected from direct sunlight.

-

Rationale: Low temperatures and protection from light inhibit spontaneous polymerization, which the methacrylamide groups are prone to, especially in the presence of heat or UV radiation. [7]The product may contain an inhibitor to further prevent this. [5]

Waste Disposal

All waste, including contaminated disposables and unused material, must be treated as hazardous waste.

-

Collect all waste in clearly labeled, sealed containers.

-

Follow all local, state, and federal regulations for hazardous chemical waste disposal. [12]* Best Practice Insight: For related acrylamide solutions, a common practice is to polymerize the monomer into a more stable gel form before disposal. This can be achieved by adding initiators like ammonium persulfate and TEMED. [13]Consult with your institution's Environmental Health & Safety (EHS) office to determine if this is a recommended or required procedure.

References

-

PubChem. (n.d.). 1,6-Hexamethylenebisacrylamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2023). This compound | CAS#:16069-15-1. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Methylene bisacrylamide. Retrieved from [Link]

-

University of California. (2010). Standard Operating Procedure: Acrylamide Gel. Retrieved from [Link]

-

Lonza. (n.d.). Acrylamide and Bis gel solution Safety Data Sheet. Retrieved from [Link]

-

National Research Corporation. (1995). Acrylamide/Bis Solutions Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:16069-15-1 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 16069-15-1 [amp.chemicalbook.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ehs.berkeley.edu [ehs.berkeley.edu]

- 11. takara.co.kr [takara.co.kr]

- 12. fishersci.com [fishersci.com]

- 13. uww.edu [uww.edu]

The Lynchpin of Polymer Networks: An In-depth Technical Guide to the Crosslinking Mechanism of 1,6-Hexamethylene bis-methacrylamide

This guide provides a comprehensive exploration of 1,6-Hexamethylene bis-methacrylamide, a key crosslinking agent in the synthesis of advanced polymer networks. We will delve into its fundamental mechanism of action, offering insights for researchers, scientists, and drug development professionals engaged in the design and application of crosslinked polymeric materials, such as hydrogels for biomedical engineering and drug delivery systems.[1]

Introduction: The Architectural Significance of Crosslinkers